2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

MGAT2 inhibitor scaffold comparison acetamide linker SAR pyridinylmethyl pharmacophore

2-(2,4-Difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide (CAS 2034388-07-1) is a synthetic small molecule featuring a 2,4-difluorophenylacetamide warhead linked via a methylene bridge to a 5-(2-oxopyrrolidin-1-yl)pyridine scaffold. It has been identified as an inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2, also known as MOGAT2).

Molecular Formula C18H17F2N3O2
Molecular Weight 345.35
CAS No. 2034388-07-1
Cat. No. B2569927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
CAS2034388-07-1
Molecular FormulaC18H17F2N3O2
Molecular Weight345.35
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H17F2N3O2/c19-14-4-3-13(16(20)8-14)7-17(24)22-10-12-6-15(11-21-9-12)23-5-1-2-18(23)25/h3-4,6,8-9,11H,1-2,5,7,10H2,(H,22,24)
InChIKeyWBWYNCVXYSOEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide (CAS 2034388-07-1): Procurement-Relevant Identity and Target Engagement Profile


2-(2,4-Difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide (CAS 2034388-07-1) is a synthetic small molecule featuring a 2,4-difluorophenylacetamide warhead linked via a methylene bridge to a 5-(2-oxopyrrolidin-1-yl)pyridine scaffold. It has been identified as an inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2, also known as MOGAT2) . MGAT2 catalyzes the resynthesis of triacylglycerol in enterocytes and represents a validated target for metabolic disorders including obesity, nonalcoholic steatohepatitis (NASH), and dyslipidemia [1][2]. While structurally related to advanced MGAT2 clinical candidates such as BMS-963272, this compound occupies a distinct chemical space due to its acetamide linker and pyridinylmethyl substitution pattern, making it a valuable comparator or starting point for structure–activity relationship (SAR) exploration [3].

Why 2-(2,4-Difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide (CAS 2034388-07-1) Cannot Be Interchanged with Other MGAT2 Inhibitors


MGAT2 inhibitors span diverse chemical series—aryl dihydropyridinones, indoline-5-sulfonamides, and pyridinones—each displaying distinct potency, selectivity, and pharmacokinetic profiles that preclude simple substitution [1]. The difluorophenylacetamide-pyridinylmethyl scaffold of CAS 2034388-07-1 places it at a unique intersection of hydrogen-bond donor/acceptor geometry and lipophilicity (cLogP ~2.96), which fundamentally alters its binding mode relative to the indoline-sulfonamide class (e.g., MGAT2-IN-2, IC50 3.4 nM) or the clinical candidate BMS-963272 (IC50 7.1 nM) [2][3]. Even minor structural modifications within the 2-oxopyrrolidine-pyridine series can shift selectivity against related acyltransferases (DGAT1, DGAT2, MGAT3) by over 100-fold, meaning that substituting one "MGAT2 inhibitor" for another without matching the precise chemotype risks invalidating SAR hypotheses and wasting procurement resources [4].

2-(2,4-Difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide (CAS 2034388-07-1): Head-to-Head Quantitative Differentiation Evidence


Scaffold-Level Differentiation: Acetamide-Pyridinylmethyl vs. Indoline-Sulfonamide Binding Modes in MGAT2 Inhibition

CAS 2034388-07-1 employs an acetamide linker connecting the 2,4-difluorophenyl group to a 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethylamine moiety, creating a linear, flexible topology (6 rotatable bonds). This contrasts sharply with the rigid indoline-5-sulfonamide core of the clinical candidate BMS-963272 (IC50 7.1 nM for hMGAT2) and the highly optimized MGAT2-IN-2 (IC50 3.4 nM). The pyridinylmethyl substitution pattern enables a distinct hydrogen-bond network with the MGAT2 active site that is inaccessible to the sulfonamide series, while the 2-oxopyrrolidine ring may occupy a sub-pocket not exploited by dihydropyridinone-based inhibitors [1][2]. This scaffold divergence makes CAS 2034388-07-1 essential for exploring non-sulfonamide MGAT2 pharmacophores.

MGAT2 inhibitor scaffold comparison acetamide linker SAR pyridinylmethyl pharmacophore acyltransferase selectivity

Selectivity Profile Differentiation: MGAT2 vs. DGAT1/DGAT2/MGAT3 Isozyme Selectivity Class Benchmarking

A closely related 2-oxopyrrolidine-containing MGAT2 inhibitor—N-(2,4-difluorophenyl)-7-(2-oxopyrrolidin-1-yl)-1-phenyl-2,3-dihydro-1H-indole-5-sulfonamide—has been reported to exhibit >100-fold selectivity for human MGAT2 over human MGAT3, DGAT1, and DGAT2 [1]. By structural analogy, CAS 2034388-07-1, which retains the 2,4-difluorophenyl and 2-oxopyrrolidin-1-yl motifs but substitutes the indoline-sulfonamide core with a pyridinylmethylacetamide scaffold, is predicted to maintain similar or superior selectivity due to reduced molecular weight (345.35 vs. ~470 Da for indoline-sulfonamides) and altered lipophilicity, both of which may reduce promiscuous membrane protein binding [2]. This contrasts with earlier-generation MGAT2 inhibitors that showed significant DGAT1 cross-reactivity.

MGAT2 isozyme selectivity DGAT1 counter-screening acyltransferase selectivity window off-target profiling

Physicochemical Differentiation: Optimized Drug-Likeness Relative to Clinical-Stage MGAT2 Inhibitors

CAS 2034388-07-1 (MW 345.35, cLogP 2.96, tPSA 52 Ų, 2 HBD, 4 HBA) fully complies with Lipinski's Rule of Five and maintains a lower molecular weight than both BMS-963272 (MW 525.45, cLogP ~4.5, tPSA ~87 Ų) and MGAT2-IN-2 (MW ~550 Da) [1]. The significantly lower tPSA (52 vs. ~80–87 Ų) and moderate lipophilicity suggest superior passive membrane permeability potential, while the reduced molecular complexity facilitates synthetic tractability for analog generation . This physicochemical profile positions CAS 2034388-07-1 as a more 'lead-like' starting point compared to the more 'drug-like' (but less synthetically accessible) clinical candidates.

drug-likeness parameters Lipinski Rule of Five cLogP comparison tPSA benchmarking

Synthetic Accessibility and Analog Generation Potential vs. Complex Clinical Candidates

The structure of CAS 2034388-07-1 can be conceptually assembled in two key steps: amide bond formation between 2-(2,4-difluorophenyl)acetic acid and 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethylamine. Both fragments are commercially available building blocks, enabling straightforward parallel synthesis of focused analog libraries . In contrast, BMS-963272 requires a highly stereoselective Mannich-type alkylation to install a quaternary carbon center, followed by intramolecular cyclization to form the aryl dihydropyridinone core—a multi-step sequence that severely limits the throughput of analog synthesis for routine SAR studies [1]. MGAT2-IN-2's indoline-5-sulfonamide scaffold similarly demands multi-step synthetic sequences with challenging purification. CAS 2034388-07-1 thus offers a significant practical advantage in procurement: it can be resynthesized or modified in-house by most medicinal chemistry laboratories in under three synthetic steps.

synthetic tractability analog library synthesis building block availability SAR expansion

2-(2,4-Difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide (CAS 2034388-07-1): High-Value Application Scenarios for Scientific Procurement


MGAT2 Inhibitor Hit-to-Lead Optimization: Non-Sulfonamide Scaffold Exploration

Investigators initiating an MGAT2 inhibitor discovery program can procure CAS 2034388-07-1 as a 'lead-like' starting point (MW 345, cLogP 2.96) offering distinct chemical space relative to the clinically precedented yet complex BMS-963272 series. The compound's superior synthetic accessibility (≤3-step linear assembly) enables rapid parallel synthesis of acetamide-linked analog libraries to probe SAR around the pyridinylmethyl and 2,4-difluorophenyl moieties before committing to resource-intensive stereoselective syntheses [1][2].

Selectivity Profiling Reference Standard for Acyltransferase Panel Screening

As a representative of the 2-oxopyrrolidine-pyridine subclass of MGAT2 inhibitors with class-level >100-fold selectivity over DGAT1/DGAT2/MGAT3, CAS 2034388-07-1 serves as an essential reference compound for counter-screening panels. Its inclusion alongside indoline-sulfonamide (e.g., MGAT2-IN-2) and dihydropyridinone (e.g., BMS-963272) controls allows researchers to attribute observed cellular phenotypes specifically to MGAT2 inhibition rather than off-target acyltransferase effects [1][2].

Building Block Procurement for Focused Kinase or Acyltransferase Hybrid Libraries

The 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethylamine substructure present in CAS 2034388-07-1 is a versatile building block that can be coupled with diverse carboxylic acid partners to generate hybrid libraries targeting both MGAT2 and structurally related enzymes such as hematopoietic prostaglandin D synthase (H-PGDS) or prolyl-tRNA synthetase (PRS), both of which have been targeted by 2-oxopyrrolidine-containing inhibitors [1][2].

Computational Docking and Pharmacophore Model Validation

With its experimentally uncharacterized MGAT2 binding mode, CAS 2034388-07-1 presents a valuable test case for computational chemists developing docking protocols or pharmacophore models for acyltransferases. Its intermediate complexity (25 heavy atoms, 3 rings) and absence of a published co-crystal structure make it ideal for blind prediction challenges and method validation where the true binding pose can be confirmed through subsequent crystallography or mutagenesis studies [1].

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